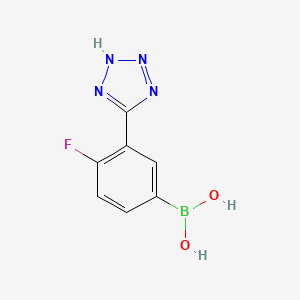

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid

Description

The exact mass of the compound 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFN4O2/c9-6-2-1-4(8(14)15)3-5(6)7-10-12-13-11-7/h1-3,14-15H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELFJHZMQYCKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C2=NNN=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461232 | |

| Record name | 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009303-56-3 | |

| Record name | 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1009303-56-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, a key building block in modern medicinal chemistry. We delve into the strategic importance of its constituent functional groups—the boronic acid, the tetrazole ring, and the fluorine atom—and their collective contribution to crafting novel therapeutic agents. This document furnishes field-proven insights, detailed experimental protocols, and robust characterization methodologies designed to empower researchers in drug discovery and development. The narrative emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of the core concepts.

Strategic Importance in Medicinal Chemistry

The rational design of small-molecule therapeutics hinges on the availability of versatile and highly functionalized building blocks. 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid emerges as a molecule of significant interest due to the convergence of three critical pharmacophoric and synthetic elements.

-

The Boronic Acid Moiety: Boronic acids and their derivatives are indispensable tools for medicinal chemists.[1][2] Their prominence stems from their central role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds, which are ubiquitous in active pharmaceutical ingredients (APIs).[1][3] Beyond their synthetic utility, the boronic acid group itself can act as a pharmacophore, notably as a reversible covalent inhibitor of serine proteases. This dual function has led to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib.[4][5][6]

-

The Tetrazole Ring: The tetrazole moiety is a privileged structure in drug design, primarily serving as a metabolically stable bioisostere of the carboxylic acid group.[7][8][9] This substitution can enhance lipophilicity and improve oral bioavailability by facilitating passive diffusion across biological membranes.[7] The tetrazole ring is found in numerous marketed drugs, demonstrating its broad applicability across various therapeutic areas, from cardiovascular to antibacterial agents.[10][11]

-

The Fluorine Atom: The strategic incorporation of fluorine into drug candidates is a widely used tactic to modulate physicochemical properties.[1] Fluorination can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve bioavailability.[1]

The combination of these three moieties in a single, compact scaffold makes 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid a high-value intermediate for accessing novel chemical space in drug discovery programs.

Proposed Synthesis Pathway

While numerous suppliers offer this reagent, understanding its synthesis is crucial for custom derivatization and troubleshooting. A robust and logical synthetic route can be designed starting from commercially available precursors. The following multi-step synthesis is proposed based on established and reliable organic transformations.

The overall strategy involves a three-step sequence starting from 2-fluoro-3-bromobenzonitrile: (1) Cycloaddition to form the tetrazole ring, (2) Palladium-catalyzed borylation to introduce the boronate ester, and (3) Hydrolysis to yield the final boronic acid.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 5-(3-Bromo-2-fluorophenyl)-1H-tetrazole

This step employs a [3+2] cycloaddition reaction, a highly efficient and common method for synthesizing 5-substituted tetrazoles from nitriles.[10]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-3-bromobenzonitrile (1.0 eq).

-

Reagent Addition: Add N,N-Dimethylformamide (DMF) as the solvent, followed by sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).

-

Causality Insight: Ammonium chloride acts as a mild acid catalyst, protonating the azide to form hydrazoic acid in situ, which is the active species in the cycloaddition. Using NH₄Cl avoids the need to handle highly toxic and explosive hydrazoic acid directly.

-

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the aqueous solution to pH ~2 with concentrated HCl. This protonates the tetrazole ring, causing the product to precipitate.

-

Collect the resulting solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude product can be used in the next step or purified by recrystallization if necessary.

-

Step 2: Synthesis of 2-(4-Fluoro-3-(tetrazol-5-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This is a Miyaura borylation reaction, a palladium-catalyzed cross-coupling that installs a boronate ester onto an aryl halide.

-

Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, combine 5-(3-bromo-2-fluorophenyl)-1H-tetrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Causality Insight: Potassium acetate is a crucial base. It activates the diboron reagent and facilitates the transmetalation step in the catalytic cycle. It is preferred over stronger bases which can promote premature deboronation of the product.[12]

-

-

Catalyst and Solvent: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) as the catalyst and anhydrous 1,4-dioxane as the solvent.

-

Reaction Conditions: Degas the mixture with nitrogen for 15 minutes, then heat to 80-90 °C for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup and Isolation:

-

Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the pinacol ester intermediate.

-

Step 3: Synthesis of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid

The final step is a simple hydrolysis of the boronate ester to the desired boronic acid.

-

Reaction Setup: Dissolve the purified pinacol ester from Step 2 in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl.

-

Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

-

Workup and Isolation:

-

Remove the THF under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

The resulting solid is the final product, 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. It can be further purified by trituration or recrystallization.

-

Comprehensive Characterization

Rigorous analytical characterization is paramount to confirm the structure and purity of the synthesized molecule. The following data are expected for 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.

Caption: Standard characterization workflow for the final product.

| Parameter | Expected Value / Observation | Justification |

| Appearance | White to off-white solid | Typical for small organic molecules. |

| Molecular Formula | C₇H₆BFN₄O₂ | --- |

| Molecular Weight | 207.96 g/mol | [13][14] |

| Melting Point | 163-168 °C | [13] |

| ¹H NMR | Signals in the aromatic region (δ 7.5-8.5 ppm) with characteristic coupling patterns (doublets, triplets of doublets). Broad singlet for B(OH)₂ protons. Broad singlet for tetrazole N-H. | Confirms the aromatic proton environment and presence of acidic protons. |

| ¹³C NMR | ~7 distinct signals expected in the aromatic region (δ 110-165 ppm). | Confirms the carbon skeleton. |

| ¹⁹F NMR | A single resonance, likely a singlet or a multiplet depending on coupling to nearby protons. | Confirms the presence and environment of the fluorine atom. |

| ¹¹B NMR | A broad singlet between δ 20-30 ppm. | Characteristic signal for a trigonal planar boronic acid. |

| FT-IR (cm⁻¹) | 3500-3200 (broad, O-H), 3100-3000 (N-H), ~3050 (Ar C-H), 1610, 1480 (C=C, C=N), ~1350 (B-O), ~1250 (C-F). | Confirms the presence of key functional groups.[15][16][17][18] |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺. | Provides exact mass, confirming the elemental composition. |

| Purity (HPLC) | >95% (typically) | Assesses the purity of the final compound. |

Applications in Drug Discovery

The primary application of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is as a versatile reactant in Suzuki-Miyaura cross-coupling reactions. This reaction enables the efficient formation of biaryl or aryl-heteroaryl structures, which are core motifs in a vast number of pharmaceuticals.[3][19]

General Suzuki-Miyaura Coupling Scheme:

-

Expertise & Experience: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), and solvent system (e.g., Dioxane/H₂O, Toluene/EtOH) is critical and must be optimized for the specific aryl halide substrate.[20] Boronic acids with ortho-substituents can sometimes be challenging coupling partners, but modern catalyst systems often overcome these steric hindrances.[12]

-

Trustworthiness: The self-validating nature of this protocol lies in the predictable outcome of the Suzuki reaction. Successful coupling, confirmed by LC-MS and NMR of the product, validates the integrity and reactivity of the boronic acid starting material.

This building block allows for the late-stage introduction of the fluorotetrazolylphenyl moiety, enabling medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. The combined properties imparted by the fluorine (metabolic stability), tetrazole (solubility, H-bonding), and the rigid phenyl linker make it an attractive component for designing inhibitors, receptor antagonists, and other targeted therapies.[21]

Conclusion

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid stands as a testament to the power of rational molecular design in chemical synthesis and drug discovery. Its synthesis is achievable through robust and well-understood chemical transformations. The unique combination of a versatile synthetic handle (boronic acid), a key pharmacophore (tetrazole), and a critical metabolic modulator (fluorine) ensures its continued relevance and utility. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and deploy this valuable building block in the pursuit of novel therapeutics.

References

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2025). Accessed January 18, 2026.

- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi

- Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026). Accessed January 18, 2026.

- Shaheen, F., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. (2024). Life Chemicals Blog.

- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher.

- Design and discovery of boronic acid drugs. (2025).

- Pace, V., & Pace, V. (2018). Tetrazoles via Multicomponent Reactions. Molecules.

- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). Beilstein Journal of Organic Chemistry.

- 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid 1009303-56-3. MilliporeSigma. Accessed January 18, 2026.

- 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. A2B Chem. Accessed January 18, 2026.

- 4-(2H-Tetrazol-5-yl)phenylboronic acid. Chem-Impex. Accessed January 18, 2026.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Accessed January 18, 2026.

- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (2025). SpringerLink.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.

- Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. Accessed January 18, 2026.

- 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid 1009303-56-3. Sigma-Aldrich. Accessed January 18, 2026.

- Table of Characteristic IR Absorptions. University of Colorado Boulder. Accessed January 18, 2026.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.

- Buszek, K. R., & Brown, N. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters.

- Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lifechemicals.com [lifechemicals.com]

- 12. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid 1009303-56-3 [sigmaaldrich.cn]

- 14. labsolu.ca [labsolu.ca]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions [organic-chemistry.org]

- 21. chemimpex.com [chemimpex.com]

Spectroscopic data (NMR, IR, MS) of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (CAS No. 1009303-56-3), a critical building block in contemporary medicinal chemistry and materials science.[1][2] As direct experimental spectra for this specific compound are not widely published, this document serves as an expert-level guide for researchers on the acquisition, interpretation, and validation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies and predictive interpretations herein are grounded in established principles and data from closely related structural analogs, providing a robust protocol for identity confirmation and purity assessment.

Introduction: A Molecule of Significance

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a bifunctional organic compound featuring a fluorinated phenylboronic acid moiety and a tetrazole ring. This unique combination makes it a highly valuable intermediate in the synthesis of complex pharmaceuticals and functional materials.[2] The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high precision.[1][3] The tetrazole ring acts as a bioisostere for carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity, a desirable trait in drug design.[4]

Accurate and unambiguous structural confirmation is paramount before employing this reagent in synthesis. This guide provides the theoretical and practical foundation for achieving this through a multi-technique spectroscopic approach, ensuring the integrity of downstream research and development.

Molecular Structure and Properties

-

Chemical Formula: C₇H₆BFN₄O₂[1]

-

Molecular Weight: 207.96 g/mol [1]

-

Appearance: Typically a white to off-white solid.[2]

Caption: Structure of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework and probing the chemical environment of heteroatoms like boron and fluorine. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for complete characterization.

Expertise & Experience: The Rationale Behind the Protocol

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the compound's polarity and the need to observe exchangeable protons (B(OH)₂ and N-H), which are often broadened or lost in other solvents like chloroform-d.[5] A standard high-field spectrometer (400 MHz or higher) is necessary to resolve the complex splitting patterns expected in the aromatic region.[6]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Acquire spectra at a standard probe temperature of 25°C (298 K).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more). Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. No external standard is strictly necessary if the instrument is properly calibrated, but an internal reference can be used for high accuracy.

-

¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. Use a boron-free probe if available to minimize background signals. The chemical shifts are typically reported relative to BF₃·OEt₂.[7]

Trustworthiness: Predicted Spectroscopic Data and Interpretation

The following tables summarize the predicted NMR data based on extensive literature analysis of structurally similar fluorinated phenylboronic acids and tetrazole-containing compounds.[4][8][9][10]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~16.0 - 15.0 | br s | 1H | Tetrazole N-H | The acidic proton of the tetrazole ring is expected to be highly deshielded and may be broad due to quadrupolar coupling and exchange. |

| ~8.40 | br s | 2H | B(OH)₂ | The acidic protons of the boronic acid group are typically broad and their chemical shift is concentration-dependent. |

| ~8.1 - 7.9 | m | 2H | Ar-H | Protons ortho to the boronic acid and tetrazole groups will be deshielded. Complex splitting due to coupling with fluorine and other protons. |

| ~7.5 - 7.3 | t | 1H | Ar-H | The proton ortho to the fluorine atom will appear as a triplet due to coupling with adjacent protons. |

Table 2: Predicted Heteronuclear NMR Data (DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Expected Couplings | Assignment | Rationale |

|---|---|---|---|---|

| ¹³C | 165-160 (d) | ¹JCF ≈ 250 Hz | C-F | The carbon directly attached to fluorine shows a characteristic large one-bond coupling constant.[8] |

| ¹³C | 145-120 | Multiple | Ar-C, C-Tetrazole | Aromatic carbons will appear in this region, with the carbon attached to the boron being broad and potentially unobserved. |

| ¹⁹F | -110 to -115 | m | Ar-F | The chemical shift is typical for a fluorine atom on an electron-deficient aromatic ring.[9][11] |

| ¹¹B | 30 - 28 | br s | B(OH)₂ | This range is characteristic of a trigonal planar (sp² hybridized) boronic acid.[7][12] |

Caption: Standard workflow for NMR analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups within the molecule.

Expertise & Experience: The Rationale Behind the Protocol

For a solid sample, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets as it requires minimal sample preparation and avoids potential interactions with the KBr matrix. The key diagnostic peaks will be the broad O-H stretch from the hydrogen-bonded boronic acid, the N-H stretch of the tetrazole, and the strong B-O stretching vibration.[13]

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure using the anvil and collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to ensure a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Trustworthiness: Predicted IR Absorption Bands

The predicted vibrational frequencies are based on characteristic group frequencies for phenylboronic acids and tetrazoles.[13][14][15]

Table 3: Predicted Diagnostic IR Peaks | Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | | :--- | :--- | :--- | :--- | | 3400 - 3200 | Broad, Strong | O-H Stretch | B(OH)₂, H-bonded | The broadness is a hallmark of strong intermolecular hydrogen bonding.[13] | | 3100 - 3000 | Medium | N-H Stretch | Tetrazole Ring | Characteristic stretching frequency for the N-H bond within the tetrazole ring.[15] | | ~3050 | Medium | C-H Stretch | Aromatic Ring | | | 1610 - 1580 | Medium | C=C Stretch | Aromatic Ring | | | 1550 - 1450 | Medium-Strong | Ring Stretch | Tetrazole Ring | In-plane stretching vibrations of the tetrazole ring system.[16][17] | | 1380 - 1320 | Strong | B-O Stretch | B-O-H | One of the most characteristic and intense bands for a boronic acid. | | ~1100 | Strong | C-F Stretch | C-F | |

Mass Spectrometry (MS)

MS provides essential information on the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Experience: The Rationale Behind the Protocol

Electrospray Ionization (ESI) is the ideal technique for this polar, non-volatile molecule. Running the analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes is crucial. The negative ion mode is often more informative for acidic compounds like boronic acids and tetrazoles, yielding a strong signal for the deprotonated molecular ion. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is required to confirm the elemental composition via accurate mass measurement.

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

LC Conditions: Use a standard C18 column with a simple gradient mobile phase, such as water and acetonitrile, both containing 0.1% formic acid (for positive mode) or a volatile buffer (for negative mode).

-

MS Conditions (ESI):

-

Ionization Mode: ESI, run separately in positive and negative modes.

-

Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 50-500).

-

Accurate Mass: Ensure the instrument is calibrated to provide a mass accuracy of <5 ppm.

-

Fragmentation (MS/MS): If desired, perform collision-induced dissociation (CID) on the parent ion to obtain fragmentation data.[18]

-

Trustworthiness: Predicted Mass Spectrometry Data

The molecular weight is 207.96 Da. The exact mass can be calculated for HRMS comparison.

Table 4: Predicted MS and MS/MS Fragments | Ion Mode | m/z (Predicted) | Formula | Assignment | | :--- | :--- | :--- | :--- | | Positive | 208.06 | [C₇H₇BFN₄O₂]⁺ | [M+H]⁺ | | | Negative | 206.05 | [C₇H₅BFN₄O₂]⁻ | [M-H]⁻ | Deprotonation likely occurs at the most acidic site (tetrazole N-H or boronic acid O-H). | | Negative | 188.04 | [C₇H₄BFN₄O]⁻ | [M-H - H₂O]⁻ | A common loss from boronic acids.[19] | | Negative | 43.01 | [BO₂]⁻ | Boron dioxide anion | A characteristic fragment observed in the mass spectra of boronic acids.[19] |

Caption: Predicted key fragmentation pathway in negative ion ESI-MS.

Conclusion

The structural elucidation of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid requires a synergistic application of NMR, IR, and MS techniques. This guide provides the robust, field-proven protocols and predictive data necessary for a researcher to confidently acquire and interpret the spectroscopic signature of this valuable synthetic building block. The combination of a characteristic ¹¹B NMR signal around δ 28-30 ppm, a strong B-O stretch in the IR spectrum near 1350 cm⁻¹, and an accurate mass measurement confirming the elemental formula C₇H₆BFN₄O₂ provides an unassailable confirmation of the compound's identity and purity.

References

-

Lima, A. O. et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules. Available at: [Link]

-

Gierczyk, B. et al. (2015). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Available at: [Link]

-

Valenzuela, S. A. et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

-

Beachell, H. C. & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry. Available at: [Link]

-

Reva, I. et al. (2005). Low temperature matrix-isolation and solid state vibrational spectra of tetrazole. Physical Chemistry Chemical Physics. Available at: [Link]

-

Valenzuela, S. A. et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link]

-

Toniolo, E. R. et al. (2016). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Reva, I. et al. (2005). Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. ResearchGate. Available at: [Link]

-

Gierczyk, B. et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry. Available at: [Link]

-

Billes, F. et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

-

Billes, F. et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. ResearchGate. Available at: [Link]

-

Faniran, J. A. & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. Available at: [Link]

-

Gierczyk, B. et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. Available at: [Link]

-

S. J., M. et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. Available at: [Link]

-

Boron Molecular. 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid. Boron Molecular. Available at: [Link]

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

Lamos, S. M. et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Beachell, H. C. & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry. Available at: [Link]

-

Wikipedia. (Date not available). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

PubChem. 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

-

SCIEX. (Date not available). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available at: [Link]

-

ResearchGate. (Date not available). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. Available at: [Link]

-

Chem-Impex International. 4-(2H-Tetrazol-5-yl)phenylboronic acid. Chem-Impex International. Available at: [Link]

-

Zhang, Y. et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Technology and Health Care. Available at: [Link]

-

Weiss, F. D. D. et al. (2020). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. ACS Omega. Available at: [Link]

-

Carlucci, L. et al. (2022). β-Diketonate-Tetrazolyl Ligands for the Self-Assembly of Coordination Polymers. Inorganics. Available at: [Link]

Sources

- 1. 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid 1009303-56-3 [sigmaaldrich.cn]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Tetrazol-5-yl)phenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 6. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Sci-Hub. Influence of fluorine substituents on the NMR properties of phenylboronic acids / Magnetic Resonance in Chemistry, 2014 [sci-hub.box]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Low temperature matrix-isolation and solid state vibrational spectra of tetrazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid

An In-Depth Technical Guide to 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid: Properties, Synthesis, and Application

Section 1: A Strategic Overview of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid

Welcome to a comprehensive exploration of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (CAS No. 1009303-56-3). This molecule is a highly functionalized building block of significant interest to researchers in medicinal chemistry and materials science. Its unique architecture, combining a fluorinated phenylboronic acid with a tetrazole moiety, offers a powerful toolkit for creating complex molecular structures. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of crucial carbon-carbon bonds. Concurrently, the tetrazole ring acts as a bioisostere for the carboxylic acid group, a common strategy in drug design to enhance metabolic stability and modulate physicochemical properties.[1][2]

This guide moves beyond a simple datasheet, providing field-proven insights into the synthesis, characterization, and practical application of this reagent. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving reliable and reproducible results.

Section 2: Core Physicochemical and Structural Properties

The utility of any chemical reagent begins with a firm understanding of its fundamental properties. These parameters dictate everything from solubility and reactivity to storage and handling.

Structural and Identification Data

| Property | Value | Source(s) |

| CAS Number | 1009303-56-3 | |

| Molecular Formula | C₇H₆BFN₄O₂ | |

| Molecular Weight | 207.96 g/mol | |

| Physical Form | Solid, typically a white to pale yellow powder | [3] |

| Melting Point | 163-168 °C | |

| SMILES | OB(O)c1ccc(F)c(c1)-c2nnn[nH]2 | |

| InChI Key | FELFJHZMQYCKPT-UHFFFAOYSA-N |

Acidity and Solubility Profile

Understanding the acidity and solubility is paramount for reaction design, workup procedures, and purification.

-

Acidity (pKa): Direct experimental pKa values for this specific molecule are not widely published. However, we can derive authoritative estimates from its constituent functional groups.

-

The tetrazole moiety is known to be acidic, with the parent compound having a pKa of approximately 4.9, similar to carboxylic acids.[1][3][4] This acidity stems from the aromatic stabilization of the resulting tetrazolate anion.

-

The phenylboronic acid group is a Lewis acid, not a Brønsted acid, accepting a hydroxide ion to form a tetrahedral boronate species. Its effective pKa in water is typically in the range of 8.6-9.2.[5][6][7] The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to increase the Lewis acidity of the boron center, thereby lowering the pKa relative to unsubstituted phenylboronic acid.[8]

-

-

Solubility: Arylboronic acids generally exhibit poor solubility in water and nonpolar hydrocarbon solvents but good solubility in polar organic solvents.[9][10][11]

-

Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone, and alcohols (e.g., Methanol, Ethanol).

-

Limited Solubility: Water, Hexanes, Toluene.

-

Field Insight: The acidic nature of the tetrazole means this compound can be dissolved in aqueous base (e.g., 1M NaOH, K₂CO₃) via deprotonation to form the more soluble salt. This property is exceptionally useful for extractive workup procedures to separate it from non-acidic impurities.

-

Section 3: A Validated Synthesis Pathway

While 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is commercially available, understanding its synthesis is crucial for troubleshooting and for researchers who may need to produce analogs. The most logical and robust pathway involves a two-step sequence starting from a commercially available nitrile. The key transformation is the [3+2] cycloaddition between the nitrile and an azide source to form the tetrazole ring.[12][13][14]

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid from 2-Fluoro-5-bromobenzonitrile.

Pillar of Trustworthiness: This protocol incorporates in-process checks and explains the rationale for each step, ensuring a self-validating workflow.

Step 1: Synthesis of 5-(3-Bromo-4-fluorophenyl)-1H-tetrazole

-

Rationale: This step converts the nitrile functional group into the tetrazole ring using a catalyzed cycloaddition. Zinc chloride is an effective Lewis acid catalyst that activates the nitrile towards nucleophilic attack by the azide anion.[12] DMF is an excellent polar aprotic solvent for this reaction.

-

Procedure:

-

To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Fluoro-5-bromobenzonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and zinc chloride (ZnCl₂, 1.1 eq).

-

Under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution with respect to the nitrile.

-

Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours.

-

In-Process Check (IPC): Monitor the reaction by TLC or LC-MS. Take a small aliquot, quench it into acidic water, and extract with ethyl acetate. The disappearance of the starting nitrile spot/peak indicates completion.

-

Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 10% aqueous HCl. Caution: Azides are toxic and potentially explosive. Acidic quench must be done slowly in a well-ventilated hood to safely neutralize any excess azide.

-

A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove nonpolar impurities.

-

Dry the solid under vacuum to yield 5-(3-Bromo-4-fluorophenyl)-1H-tetrazole.

-

Step 2: Synthesis of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid

-

Rationale: This step is a classic halogen-metal exchange followed by borylation. n-Butyllithium (n-BuLi) deprotonates the most acidic proton or performs a halogen-metal exchange. In this case, the bromine is exchanged. The resulting aryllithium species is a potent nucleophile that attacks the electrophilic boron atom of the borate ester. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.

-

Procedure:

-

Dissolve the 5-(3-Bromo-4-fluorophenyl)-1H-tetrazole (1.0 eq) from Step 1 in anhydrous Tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-Butyllithium (2.2 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Note: Two equivalents are used, one to deprotonate the acidic tetrazole N-H, and the second for the Br-Li exchange.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and quench by the slow addition of 2M aqueous HCl until the pH is ~1-2.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

-

Section 4: Analytical and Spectroscopic Characterization

Rigorous characterization is non-negotiable. A combination of spectroscopic and chromatographic methods should be employed to confirm the identity and purity of the final product.

Expected Spectroscopic Signatures

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Expect complex multiplets in the aromatic region (approx. 7.5-8.5 ppm). The fluorine atom will cause H-F coupling, further splitting the signals of adjacent protons.

-

Tetrazole N-H: A broad singlet, typically far downfield (>14 ppm), which is exchangeable with D₂O.

-

Boronic Acid B(OH)₂: A broad singlet that can vary in chemical shift depending on concentration and water content, also exchangeable with D₂O.

-

-

¹³C NMR (in DMSO-d₆):

-

¹⁹F NMR (in DMSO-d₆):

-

A single resonance, likely a multiplet due to coupling with neighboring aromatic protons.

-

-

Mass Spectrometry (ESI-MS):

Quality Control via Chromatography

-

Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Rationale: RP-HPLC is the workhorse for purity assessment. However, boronic acids can be challenging due to their potential to interact with column silanols or degrade in aqueous mobile phases.[17]

-

Protocol:

-

Column: C18 stationary phase with low silanol activity.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 10-15 minutes.

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak corresponding to the product. Purity should be >95% by peak area for use in sensitive applications.

-

Section 5: Chemical Reactivity and Synthetic Applications

The molecule's power lies in the distinct and complementary reactivity of its two key functional groups.

-

Suzuki-Miyaura Coupling: This is the flagship application. The boronic acid couples with aryl or vinyl halides/triflates in the presence of a Palladium(0) catalyst and a base to form a new C-C bond. This reaction is a cornerstone of modern drug discovery.[18][19]

-

Chan-Lam Coupling: This reaction forms C-N or C-O bonds by coupling the boronic acid with amines or alcohols, typically using a copper catalyst.

-

N-Alkylation of the Tetrazole: The tetrazole ring can be alkylated on one of its nitrogen atoms. This reaction often leads to a mixture of N1 and N2 regioisomers, which can have distinct biological properties.

-

Stability: Arylboronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, especially upon heating or under vacuum.[20] This is a reversible process, and the boronic acid can be regenerated by adding water. The compound should be stored in a cool, dry place.

Section 6: Core Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, general procedure for coupling 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid with a generic aryl bromide.

-

Objective: To synthesize a biaryl product via Suzuki-Miyaura coupling.

-

Reagents & Stoichiometry:

-

Procedure:

-

Setup: To a reaction vessel suitable for heating under inert conditions (e.g., a Schlenk flask), add the aryl bromide (1.0 eq), 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Inerting: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

-

Degassing: Sparge the resulting slurry with the inert gas for 15-20 minutes to remove dissolved oxygen, which can poison the catalyst.

-

Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring.

-

Monitoring: Follow the consumption of the aryl bromide starting material by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water, then with brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.

-

Section 7: Safety, Handling, and Storage

Professional laboratory practice demands adherence to strict safety protocols.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Wear safety glasses or goggles, a laboratory coat, and nitrile gloves at all times.

-

-

Handling:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid creating dust.

-

Avoid contact with skin, eyes, and clothing.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from moisture and strong oxidizing agents.[10] The compound is classified as a combustible solid (Storage Class 11).

-

Section 8: References

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (URL: [Link])

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (URL: [Link])

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - MDPI. (URL: [Link])

-

Arylboronic Acids as Versatile Coupling Partners in Fast Microwave Promoted Oxidative Heck Chemistry - PubMed. (URL: [Link])

-

Tetrazole - Wikipedia. (URL: [Link])

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

-

pKa values for boronic acids 1-7. - ResearchGate. (URL: [Link])

-

Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. (URL: [Link])

-

Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - RSC Publishing. (URL: [Link])

-

Properties of a model aryl boronic acid and its boroxine - PubMed. (URL: [Link])

-

Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic Acids | Organic Letters - ACS Publications. (URL: [Link])

-

A Click Chemistry Approach to Tetrazoles: Recent Advances - ResearchGate. (URL: [Link])

-

Arylboronic acid chemistry under electrospray conditions - PubMed - NIH. (URL: [Link])

-

Common drugs containing the tetrazole ring. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (URL: [Link])

-

Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. (URL: [Link])

-

Comparison of structure-reactivity relationships in arylboronic acid coupling reaction with XÀ H bonds. - ResearchGate. (URL: [Link])

-

Cross coupling reactions of arylboronic acid | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository. (URL: [Link])

-

An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education - ACS Publications. (URL: [Link])

-

Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF - ResearchGate. (URL: [Link])

-

On the Computational Determination of the pKa of Some Arylboronic Acids - MDPI. (URL: [Link])

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (URL: [Link])

-

Solubility of phenylboronic compounds in water - SciSpace. (URL: [Link])

-

Structure−Reactivity Relationships in Boronic Acid−Diol Complexation - Semantic Scholar. (URL: [Link])

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (URL: [Link])

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (URL: [Link])

-

4-fluoro-3-(tetrazol-5-yl)phenylboronic acid - Boron Molecular. (URL: [Link])

-

Tetrazole synthesis from nitriles. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])

-

pKa measurement - University of Strathclyde. (URL: [Link])

-

Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (URL: [Link])

-

Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PubMed. (URL: [Link])

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (URL: [Link])

-

Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. (URL: [Link])

Sources

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1H-Tetrazole synthesis [organic-chemistry.org]

- 13. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. mdpi.com [mdpi.com]

- 19. Arylboronic acids as versatile coupling partners in fast microwave promoted oxidative Heck chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Fluoro-3-(tetrazol-5-yl)phenylboronic Acid (CAS 1009303-56-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, identified by CAS number 1009303-56-3, is a specialized chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, combining a fluorinated phenylboronic acid with a tetrazole ring, makes it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions for the development of novel therapeutic agents and functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is essential for its effective handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 1009303-56-3 | [1] |

| Molecular Formula | C₇H₆BFN₄O₂ | |

| Molecular Weight | 207.96 g/mol | |

| Appearance | Solid | |

| Melting Point | 163-168 °C | |

| Solubility | While specific solubility data for this compound is not extensively documented, phenylboronic acids generally exhibit good solubility in ethers (like diethyl ether, THF, 1,4-dioxane) and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons. The presence of the polar tetrazole group may enhance solubility in more polar organic solvents. | General knowledge based on related compounds |

| Stability | Phenylboronic acids are known to undergo dehydration to form cyclic anhydrides (boroxines). It is recommended to store this compound in a cool, dry place under an inert atmosphere to minimize degradation. | General knowledge based on related compounds |

Synthesis

A potential, though unverified, synthetic pathway is outlined below:

Caption: A conceptual synthetic pathway for 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.

Applications in Organic Synthesis

The primary and most well-documented application of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (in this case, 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center, regenerating the halide or triflate salt. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general, illustrative protocol for a Suzuki-Miyaura cross-coupling reaction using 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. Note: This is a representative procedure and should be optimized for specific substrates and desired outcomes.

Materials:

-

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid (1.2 equivalents)

-

Aryl halide or triflate (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the aryl halide or triflate, 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, and the base.

-

Purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes.

-

Add the palladium catalyst to the reaction vessel under a positive pressure of the inert gas.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid are of significant interest in the design of bioactive molecules and functional materials.

-

Fluorine Substitution: The incorporation of fluorine atoms into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity to biological targets.

-

Tetrazole Ring: The tetrazole group is often used as a bioisostere for a carboxylic acid group in medicinal chemistry. It can offer improved metabolic stability and pharmacokinetic properties. Tetrazole derivatives have been investigated for a wide range of biological activities, including as antihypertensive, anti-inflammatory, and anticancer agents.

-

Phenylboronic Acid Moiety: Phenylboronic acids are not only crucial for cross-coupling reactions but are also being explored for their own biological activities, including as enzyme inhibitors and for their ability to bind to saccharides, which has applications in diagnostics and drug delivery.

While specific examples of compounds synthesized directly from 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid are not prevalent in publicly accessible literature, its structure suggests its potential as a key intermediate in the synthesis of inhibitors for various biological targets, such as kinases, proteases, and G-protein coupled receptors. For instance, related fluorinated tetrazolylphenyl derivatives have been investigated as antagonists for the metabotropic glutamate subtype 5 (mGlu5) receptor, a target for anxiety and other neurological disorders.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.

-

Hazard Classification: This compound is classified as Acute Toxicity, Oral (Category 4).

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Hazard Statement: H302: Harmful if swallowed.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its unique combination of a fluorinated phenyl ring and a tetrazole moiety makes it an attractive starting material for the development of novel pharmaceuticals and advanced materials. While detailed, peer-reviewed studies specifically utilizing this compound are not widely available, its structural features and the well-established chemistry of its functional groups point to a significant potential for future applications in innovative research and development.

References

-

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. PubChem. (n.d.). Retrieved from [Link]

-

Boron Molecular. (n.d.). 4-fluoro-3-(tetrazol-5-yl)phenylboronic acid. Retrieved from [Link]

- US Patent 5,206,374 A, Process for preparing tetrazolylphenylboronic acid intermedi

- Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917.

- Soares, L. C., Fernandes, A. C., Chavarria, D., & Borges, F. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 312-316.

- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.

- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075.

- de Mattos, M. C., Sanseverino, A. M., & da Silva, F. M. (2012). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Journal of the Brazilian Chemical Society, 23, 1937-1961.

- Singh, G., & Desta, Z. (2012). Isocratic high-performance liquid chromatographic method for the analysis of ciprofloxacin and its seven related substances in the bulk drug and a tablet formulation. Journal of pharmaceutical and biomedical analysis, 61, 197-203.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2008). Synthesis and in vitro anti-HIV-1 and anticancer activity of some new 5-(alkoxyphenyl)-2-(substituted)-1, 3, 4-oxadiazoles.

-

National Center for Biotechnology Information. (n.d.). 4-Fluorophenylboronic acid. PubChem. Retrieved from [Link]

- Zhang, P., & Chen, C. (2006). A novel one-pot three-component synthesis of 1, 4-disubstituted 1, 2, 3-triazoles via a copper-catalyzed cycloaddition of terminal alkynes to in situ generated azides. Synlett, 2006(19), 3241-3244.

- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379-3393.

- Martins, P., Jesus, J., Santos, S., Raposo, L. R., & Roma-Rodrigues, C. (2021).

- Alagille, D., Baldwin, S., Belema, M., Johnson, M. C., Klug-McLeod, B., & Sun, L. Q. (2004). 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & medicinal chemistry letters, 14(22), 5477-5480.

- Pop, I. E., & Gherman, B. F. (2013). Tetrazolium compounds: synthesis and applications in medicine. Mini reviews in medicinal chemistry, 13(14), 1988-2007.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki− Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling.

Sources

A Technical Guide to the Stability and Storage of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a key building block in medicinal chemistry and drug discovery, valued for its unique structural and electronic properties. As with many complex organic molecules, ensuring its integrity from receipt to reaction is paramount for reproducible and successful outcomes. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid. We will delve into the chemical characteristics of the boronic acid and tetrazole moieties that influence its stability, explore potential degradation pathways, and offer field-proven best practices for storage and handling. Furthermore, this guide outlines detailed experimental protocols for assessing the stability of this compound, ensuring that researchers can validate its quality and performance in their specific applications.

Introduction: A Molecule of Dual Functionality

4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is a bifunctional molecule, incorporating both a phenylboronic acid and a tetrazole ring. This combination makes it a versatile reagent, particularly in the synthesis of complex pharmaceutical intermediates. The phenylboronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The tetrazole ring, often serving as a bioisostere for a carboxylic acid group, can enhance metabolic stability and modulate the pharmacokinetic profile of a drug candidate.[1][2] The presence of a fluorine atom further influences the electronic properties of the phenyl ring, which can impact reactivity and acidity.[3][4]

However, the very features that make this molecule attractive also present unique challenges for its stability and storage. Boronic acids are susceptible to various degradation pathways, and the stability of the tetrazole ring can be influenced by environmental factors. A thorough understanding of these potential liabilities is crucial for any scientist working with this compound.

Chemical Structure and Intrinsic Stability Considerations

The stability of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid is best understood by examining its constituent parts: the fluorinated phenylboronic acid and the tetrazole ring.

The Phenylboronic Acid Moiety

Arylboronic acids are generally stable, crystalline solids. However, they are prone to several degradation pathways that can compromise their purity and reactivity:

-

Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This process can be catalyzed by acid or base and is influenced by the electronic nature of the aryl ring.[6] The presence of electron-withdrawing groups, such as the tetrazole, can influence the rate of protodeboronation.

-

Oxidative Decomposition: The boronic acid group can be susceptible to oxidation, leading to the formation of phenols.[7][8] This can be particularly problematic in the presence of oxidizing agents or even atmospheric oxygen over extended periods.

-

Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[9][10] This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. However, the formation of boroxines can affect the solubility and reactivity of the material.

The fluorine substituent on the phenyl ring increases the Lewis acidity of the boronic acid.[3][11] This enhanced acidity can influence its reactivity and interactions, but also potentially its stability profile.

The Tetrazole Ring

The tetrazole ring is generally considered a stable aromatic heterocycle due to its 6π-electron system.[12][13] This stability contributes to its use as a bioisostere in drug design.[1][14] However, its stability is not absolute and can be affected by:

-

pH: The stability of the tetrazole ring can be pH-dependent. While many tetrazole derivatives are stable in a pH range of 4 to 8, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to ring cleavage.[15][16]

-

Temperature: Elevated temperatures can promote the degradation of tetrazole-containing compounds.[16] Tetrazoles can decompose when heated, releasing nitrogen gas.[14]

-

Light: Exposure to light can also be a factor in the degradation of some tetrazole-containing compounds.[15]

The tetrazole ring exists in tautomeric forms (1H and 2H), with the 1H tautomer generally predominating in polar solvents and the solid state.[2][12]

Recommended Storage and Handling Conditions

Based on the chemical nature of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid, the following storage and handling conditions are recommended to ensure its long-term stability and integrity.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Lowering the temperature slows down the rates of potential degradation reactions, including protodeboronation, oxidation, and tetrazole ring cleavage. |

| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere minimizes the risk of oxidative degradation of the boronic acid moiety. |

| Moisture | Dry/Desiccated | Phenylboronic acids are susceptible to dehydration to form boroxines, and the presence of excess moisture can facilitate hydrolytic decomposition pathways.[17] Keeping the compound dry is crucial. |

| Light | Protect from Light (Amber Vial) | To prevent potential photolytic degradation of the tetrazole ring, storage in a light-protective container is advised.[15] |

| Container | Tightly Sealed | A tightly sealed container prevents the ingress of moisture and oxygen from the atmosphere. |

Handling Precautions:

-

When handling the solid, it is advisable to work in a well-ventilated area or a fume hood to avoid inhalation of dust.[18][19]

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[18][20]

-

For preparing solutions, use high-purity, dry solvents to minimize the introduction of water.

Potential Degradation Pathways

Understanding the likely degradation pathways is essential for developing stability-indicating analytical methods and for troubleshooting experimental issues.

Caption: Key degradation pathways for 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid for its intended application, it is crucial to perform stability assessments. This typically involves subjecting the compound to stress conditions (forced degradation) and analyzing for the appearance of degradants and the loss of the parent compound.

Forced Degradation Study Protocol

This protocol is designed to identify potential degradation products and validate a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store aliquots at room temperature and 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store aliquots at room temperature and 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.

-

Thermal Degradation (Solution): Store an aliquot of the stock solution at 60°C.

-

Thermal Degradation (Solid): Store a sample of the solid compound in an oven at 60°C.

-

Photostability: Expose a sample of the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Analyze samples at initial, 24, 48, and 72-hour time points. The duration may need to be adjusted based on the compound's stability.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[21][22][23]

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound at each time point.

-

Identify and quantify the major degradation products.

-

If necessary, isolate and characterize significant degradants using techniques like LC-MS/MS and NMR.

-

Caption: Workflow for a forced degradation study.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common technique for assessing the purity and stability of boronic acids. A C18 column is often suitable. Challenges can arise from the on-column hydrolysis of boronic esters to their corresponding acids, but this is less of a concern for the free boronic acid.[17][21] The choice of mobile phase pH can be critical for achieving good peak shape and separation.[22]

-